Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol
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Overview
Description
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol is a chemical compound that belongs to the class of phenolic acids. It is characterized by the presence of an acetic acid group attached to a phenolic ring that is substituted with methoxy, methyl, and propan-2-yl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol typically involves the esterification of 4-methoxy-2-methyl-5-propan-2-ylphenol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or phosphoric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of heterogeneous catalysts to improve yield and purity. One common method is the direct synthesis from methane and carbon dioxide using a carboxylation reaction, which is catalyzed by specific heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the phenolic group into a quinone structure.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds.
Scientific Research Applications
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol: This compound is similar in structure but contains an additional dimethylaminoethoxy group.
Indole-3-acetic acid: A plant hormone with a similar acetic acid group but a different aromatic structure.
Uniqueness
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and propan-2-yl groups makes it a versatile compound with diverse applications.
Properties
CAS No. |
189056-49-3 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O2.C2H4O2/c1-7(2)9-6-10(12)8(3)5-11(9)13-4;1-2(3)4/h5-7,12H,1-4H3;1H3,(H,3,4) |
InChI Key |
JWQNLEILNPCEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC.CC(=O)O |
Origin of Product |
United States |
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